P2Y2R/GPR17 antagonist 1

Description

Overview of P2Y Receptor Family and Physiological Roles

The P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides. guidetopharmacology.orgguidetopharmacology.org They are crucial mediators of cellular responses to these signaling molecules and are involved in a wide range of physiological and pathophysiological processes.

The mammalian P2Y receptor family consists of eight distinct subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. guidetopharmacology.orgguidetopharmacology.orgresearchgate.net These receptors are further categorized into two subfamilies based on their primary G protein-coupling preference. The first group, which includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. guidetopharmacology.orgresearchgate.net The second group, comprising P2Y12, P2Y13, and P2Y14, predominantly couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. guidetopharmacology.orgresearchgate.net

Each P2Y receptor subtype exhibits a distinct ligand preference. For instance, P2Y1 is activated by ADP, while P2Y2 is activated with equal potency by ATP and UTP. nih.govnih.gov P2Y6 is preferentially activated by UDP, and P2Y14 by UDP-glucose. guidetopharmacology.org

Table 1: Classification and Ligand Specificity of P2Y Receptors

| Receptor | Primary G Protein Coupling | Principal Agonists |

| P2Y1 | Gq/11 | ADP |

| P2Y2 | Gq/11 | ATP, UTP |

| P2Y4 | Gq/11 | UTP |

| P2Y6 | Gq/11 | UDP |

| P2Y11 | Gq/11, Gs | ATP |

| P2Y12 | Gi/o | ADP |

| P2Y13 | Gi/o | ADP |

| P2Y14 | Gi/o | UDP-glucose |

Data sourced from multiple scientific publications. guidetopharmacology.orgresearchgate.netnih.gov

The P2Y2 receptor is widely expressed in various tissues and cell types, including epithelial cells, smooth muscle cells, endothelial cells, leukocytes, and cardiomyocytes. mdpi.comugent.be This broad distribution underscores its involvement in a multitude of physiological functions.

Functionally, the P2Y2 receptor is a key regulator of ion and water transport in epithelial tissues. physiology.org In the vascular system, it contributes to the regulation of vascular tone. mdpi.com Furthermore, P2Y2 receptor activation is involved in immune responses and has been shown to play a role in the function of immune cells such as macrophages and neutrophils. mdpi.comnih.gov In the central nervous system, P2Y2 receptors are expressed in neurons, astrocytes, and microglia and are implicated in neuroprotective mechanisms. nih.govnih.gov

Given its widespread expression and diverse functions, dysregulation of P2Y2 receptor signaling has been implicated in a variety of disease states. It is considered a regulator of immune responses and cell repair mechanisms. nih.gov The receptor's involvement in inflammation is particularly noteworthy, as nucleotides released during tissue damage can activate P2Y2 receptors and promote inflammatory responses. nih.gov

Research has linked the P2Y2 receptor to conditions such as chronic kidney disease, pulmonary hypertension, and various inflammatory diseases. mdpi.comnih.govfrontiersin.org In the context of cancer, studies have suggested a role for the P2Y2 receptor in tumor growth and metastasis. oncotarget.comacs.org It has also been implicated in nervous system disorders, including neuroinflammation and pain. nih.gov

Characterization of GPR17 as a Hybrid Purinergic/Cysteinyl-Leukotriene Receptor

GPR17 is a G protein-coupled receptor that has garnered significant interest due to its unique dualistic nature, responding to two structurally unrelated families of signaling molecules: purinergic nucleotides and cysteinyl-leukotrienes. nih.govnih.gov

GPR17 was initially identified in 1998 as an orphan receptor, meaning its endogenous ligand and function were unknown. wikipedia.orgmdpi.com It was noted for its phylogenetic relationship, positioned between the P2Y purinergic receptors and the cysteinyl-leukotriene (CysLT) receptors, sharing 28% to 48% amino acid identity with them. wikipedia.orgmdpi.com This intermediate structural characteristic hinted at its potential to interact with ligands from both receptor families.

Subsequent research led to the "deorphanization" of GPR17, revealing its ability to be activated by both uracil (B121893) nucleotides (such as UDP and UDP-glucose) and cysteinyl-leukotrienes (like LTC4 and LTD4). nih.govnih.govunicam.it This dual activation profile is a distinctive feature of GPR17. The receptor exhibits different affinities for these two ligand classes, with EC50 values in the micromolar range for uracil nucleotides and in the nanomolar range for cysteinyl-leukotrienes. nih.govunicam.it

The activation of GPR17 is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and an increase in intracellular calcium. nih.gov This dualistic nature suggests that GPR17 may serve as a sensor for tissue damage, as both nucleotides and cysteinyl-leukotrienes are released in significant amounts during injury and inflammation. nih.govplos.org

Table 2: Research Findings on P2Y2R/GPR17 antagonist 1

| Parameter | Value | Receptor Target | Reference |

| IC50 | 3.17 µM | P2Y2R | medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com |

| IC50 | 1.67 µM | GPR17 | medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com |

| Activity | Dual Antagonist | P2Y2R, GPR17 | medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com |

| Chemical Name | This compound | N/A | medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com |

| Also Known As | Compound 14m | N/A | medchemexpress.comtargetmol.commedchemexpress.comtargetmol.com |

This table summarizes the key in vitro data for this compound.

GPR17 Expression and Functional Relevance in Cellular Contexts

GPR17, while phylogenetically related to P2Y and cysteinyl-leukotriene (CysLT) receptors, was initially identified as an orphan receptor. nih.gov It is now recognized as a key player in the central nervous system, particularly in the maturation of oligodendrocytes, the cells responsible for producing myelin. nih.govnih.gov Research indicates that GPR17 is highly expressed in oligodendrocyte precursor cells (OPCs) and its expression levels are tightly regulated during their differentiation into mature, myelinating oligodendrocytes. nih.govunito.it

Studies have shown that GPR17 is expressed by a subpopulation of OPCs and its expression can be influenced by growth factors. unito.it In the context of brain injury, such as ischemia, GPR17-positive OPCs proliferate in the affected area, suggesting a role in repair mechanisms. nih.govunito.it Furthermore, GPR17 has been identified as a negative regulator of the Sonic hedgehog (Shh) signaling pathway, which is crucial for the development of the ventral neural tube. biologists.combiorxiv.org This negative feedback role appears to be conserved across different species and cellular contexts. biologists.combiorxiv.org In multiple sclerosis, GPR17 expression is increased in oligodendroglial cells within and near inflamed lesions, correlating with the level of inflammation in the white matter. mdpi.com

The function of GPR17 can be cell-type specific. For instance, while it can bind to Gαi proteins and decrease cAMP levels during remyelination, in other contexts, it can upregulate cAMP, possibly by coupling to Gαq and/or Gαs proteins. biorxiv.org This highlights the complexity of GPR17 signaling and its diverse functional roles.

Rationale for Dual P2Y2R/GPR17 Antagonism in Disease Pathogenesis

The development of compounds that can simultaneously block both P2Y2R and GPR17, such as this compound, stems from the understanding that these two receptors are often co-implicated in pathological processes, particularly those involving inflammation. researchgate.net

Both P2Y2R and GPR17 are considered pro-inflammatory receptors. researchgate.net P2Y2R activation, for instance, is involved in monocyte recruitment and has been implicated in the development of atherosclerosis. frontiersin.org In the context of the nervous system, P2Y2R is involved in glial cell responses to injury and pain signaling. frontiersin.org

Similarly, GPR17 is linked to inflammatory responses in the brain. Its expression is upregulated in response to pro-inflammatory cytokines, and it plays a role in the reaction to brain injury. nih.govmdpi.com The co-localization and synergistic actions of these receptors in inflammatory settings provide a strong rationale for dual antagonism. By simultaneously inhibiting both P2Y2R and GPR17, it may be possible to achieve a more potent anti-inflammatory effect than by targeting either receptor alone.

Complex diseases, such as neurodegenerative disorders, cancer, and diabetes, are often driven by multiple pathological pathways. nih.govfrontiersin.org The traditional "one drug, one target" approach has often proven insufficient for these multifaceted conditions. frontiersin.org This has led to a paradigm shift towards the development of multi-target drugs, which are designed to interact with multiple, predefined therapeutic targets. nih.govfrontiersin.orgscielo.br

The advantages of multi-target modulators are numerous. They can offer enhanced therapeutic efficacy by simultaneously modulating distinct biological pathways involved in a disease. nih.govfrontiersin.orgresearchgate.net This can also lead to a lower required dose, potentially reducing toxicity and side effects. scielo.br Furthermore, a single multi-target drug can simplify treatment regimens compared to combination therapies involving multiple single-target drugs, which can improve patient compliance and reduce the risk of drug-drug interactions. frontiersin.org The development of multi-target drugs often leverages computational chemistry and artificial intelligence to identify and optimize compounds that can interact with the desired targets. nih.govfrontiersin.orgscielo.br

The journey of developing drugs targeting purinergic receptors has been a long and evolving one. The concept of purinergic signaling itself was not widely accepted until the cloning and characterization of receptor subtypes in the early 1990s. frontiersin.org Early research focused on the fundamental physiology and pharmacology of this system. frontiersin.org

For many years, the lack of selective and reliable agonists and antagonists for P2X and P2Y receptors hindered drug development. nih.gov The discovery of clopidogrel, a P2Y12 antagonist widely used to prevent thrombosis, marked a significant milestone and demonstrated the therapeutic potential of targeting this receptor family. frontiersin.orgwikipedia.org Another example is diquafosol, a P2Y2 receptor agonist used for treating dry eye. frontiersin.org

More recently, the focus has shifted towards developing antagonists for various P2 receptors to treat a range of conditions, including chronic cough (P2X3 antagonists) and inflammatory disorders (P2X7 antagonists). frontiersin.org The development of this compound represents the latest evolution in this field, moving towards multi-target strategies to tackle complex diseases where both receptors play a significant role. researchgate.net This approach is built upon decades of research that has unraveled the intricate roles of purinergic signaling in health and disease.

Research Findings on this compound

This compound, also referred to as Compound 14m, has been identified as a dual antagonist of the P2Y2 and GPR17 receptors. shlmai.netmedchemexpress.comtargetmol.com

| Property | Value | Source |

| IC50 for P2Y2R | 3.17 µM | shlmai.netmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.eu |

| IC50 for GPR17 | 1.67 µM | shlmai.netmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.eu |

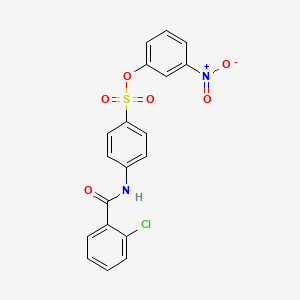

| Molecular Formula | C19H13ClN2O6S | shlmai.nettargetmol.com |

| Molecular Weight | 432.83 | shlmai.nettargetmol.com |

| Metabolic Stability | Excellent in human liver microsomes | shlmai.netmedchemexpress.commedchemexpress.commedchemexpress.eu |

This compound emerged from structure-activity relationship studies based on the lead compound suramin (B1662206), which identified 3-nitrophenyl 4-benzamidobenzenesulfonic acid derivatives as dual P2Y2R/GPR17 antagonists. researchgate.net Specifically, 3-nitrophenyl-4-(2-chlorobenzamido)benzenesulfonate (compound 14m) demonstrated this dual antagonistic activity. researchgate.net Further studies have shown that a related compound, 3-nitrophenyl 4-(4-chlorobenzamido)benzenesulfonate (14l), acts as an allosteric antagonist at both receptors. researchgate.net The high chemical and metabolic stability of these antagonists make them promising starting points for the development of multi-target drugs for inflammatory diseases. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C19H13ClN2O6S |

|---|---|

Molecular Weight |

432.8 g/mol |

IUPAC Name |

(3-nitrophenyl) 4-[(2-chlorobenzoyl)amino]benzenesulfonate |

InChI |

InChI=1S/C19H13ClN2O6S/c20-18-7-2-1-6-17(18)19(23)21-13-8-10-16(11-9-13)29(26,27)28-15-5-3-4-14(12-15)22(24)25/h1-12H,(H,21,23) |

InChI Key |

YGSIMJKEUKTDFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Discovery and Rational Design Strategies for P2y2r/gpr17 Antagonists

Identification of Lead Scaffolds for P2Y2R/GPR17 Dual Antagonism

The search for effective P2Y2R/GPR17 dual antagonists has involved various strategies to identify promising lead scaffolds. These approaches range from modifying existing compounds to large-scale screening of extensive chemical libraries.

Suramin (B1662206), a known P2Y receptor antagonist, has served as a foundational lead compound for the development of dual P2Y2R/GPR17 antagonists. researchgate.netnih.gov Researchers have designed, synthesized, and modified a range of small molecules based on the suramin scaffold. researchgate.netnih.gov This exploration has included the creation of benzenesulfonate (B1194179), benzenesulfonamide (B165840), dibenzamide, and diphenylurea derivatives. researchgate.netnih.gov

Through structure-activity relationship (SAR) studies, 3-nitrophenyl 4-benzamidobenzenesulfonic acid derivatives were identified as a particularly effective class of dual P2Y2R/GPR17 antagonists. researchgate.netnih.gov Notably, the sulfonate group was found to be crucial for the activity of these compounds. acs.org Any substitution of this group with urea, sulfonamide, or carboxamide resulted in a significant reduction or complete loss of potency at the P2Y2R. acs.org

A library of suramin-derived compounds, consisting of approximately 415 molecules, was screened for P2Y2 antagonism. nih.gov This screening identified several compounds, including NF272, that demonstrated inhibitory effects on ATP-induced responses. nih.gov

High-throughput screening (HTS) has been instrumental in the discovery of novel antagonist scaffolds for both P2Y2R and GPR17. In the quest for new druglike scaffolds for P2Y2R antagonists, a structure-based virtual high-throughput screening of 3.2 million molecules was conducted. researchgate.netnih.gov From this extensive library, 58 compounds were selected for pharmacological evaluation, leading to the discovery of several new antagonist scaffolds. researchgate.netnih.gov

Similarly, for GPR17, HTS assays amenable to a 1536-well plate format were developed and used to screen a library of approximately 300,000 small molecule compounds. biorxiv.org This effort successfully identified and validated two novel GPR17 antagonist scaffolds. biorxiv.orgbiorxiv.orgnih.gov

These large-scale screening approaches allow for the rapid evaluation of vast chemical libraries, significantly accelerating the identification of promising lead compounds for further development.

Virtual screening and homology modeling are powerful computational tools that aid in the prediction of how potential antagonist compounds will interact with their target receptors. plos.orgu-strasbg.frnih.gov In the absence of experimentally determined crystal structures for many GPCRs, homology models are constructed based on the structures of related receptors. acs.orgplos.org

For the P2Y2 receptor, a homology model was developed based on the X-ray crystal structure of the P2Y1 receptor. acs.org This model was utilized in a structure-based virtual high-throughput screening campaign. researchgate.netnih.gov The predicted binding poses of identified antagonists suggest they occupy the putative orthosteric binding site of the P2Y2R. acs.orgresearchgate.net

Molecular docking studies have been crucial in analyzing the binding modes of these novel antagonist scaffolds at the human P2Y2R. researchgate.netnih.gov These computational predictions provide valuable insights into the structure-activity relationships, guiding the further optimization of lead compounds. researchgate.net

Synthesis Methodologies for P2Y2R/GPR17 Antagonist 1 and Analogues

The synthesis of this compound and its analogues involves multi-step chemical processes, starting from commercially available materials. The focus has been on creating derivatives of benzenesulfonate and related structures to achieve dual antagonism.

The design of dual P2Y2R/GPR17 antagonists has heavily relied on the modification of benzenesulfonate derivatives, inspired by the lead compound suramin. researchgate.netnih.gov Structure-activity relationship studies pinpointed 3-nitrophenyl 4-benzamidobenzenesulfonic acid derivatives as potent dual antagonists. researchgate.netnih.gov

Key compounds that emerged from these studies include 3-nitrophenyl 4-(4-chlorobenzamido)benzenesulfonate and 3-nitrophenyl-4-(2-chlorobenzamido)benzenesulfonate (also known as this compound). researchgate.netnih.govmedchemexpress.com The latter, compound 14m, exhibited IC50 values of 3.17 µM at P2Y2R and 1.67 µM at GPR17. researchgate.netnih.govmedchemexpress.com Another promising dual antagonist, 3-nitrophenyl 4-(4-chlorobenzamido)benzenesulfonate (compound 14l), showed IC50 values of 3.01 µM at P2Y2R and 3.37 µM at GPR17 and was found to act as an allosteric antagonist at both receptors. researchgate.netnih.gov

The synthetic strategy for these benzenesulfonate derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with a substituted phenol.

In the broader exploration of chemical scaffolds for P2Y2R/GPR17 antagonism, synthetic routes for benzenesulfonamide, dibenzamide, and diphenylurea derivatives were also developed. researchgate.netnih.gov These syntheses were part of a systematic effort to understand the structure-activity relationships and to identify pharmacophores essential for dual inhibitory activity. researchgate.net

For instance, the synthesis of dibenzamide derivatives often involves the coupling of a substituted benzoic acid with a substituted aniline. A specific example from related syntheses is the preparation of N-(3-methylphenyl)-4-nitro-benzamide, which can be synthesized from 3-nitrosotoluene and 4-nitro-benzoyl chloride, or from 1-amino-3-methylbenzene and 4-nitro-benzoic acid. lookchem.com

The general synthetic approach for benzenesulfonamide derivatives involves the reaction of a benzenesulfonyl chloride with an amine. The synthesis of 4-[(4-chlorobenzoyl)amino]-benzenesulfonyl chloride is a relevant precursor in this class of compounds. lookchem.com

These synthetic explorations, while not all leading to potent dual antagonists, provided crucial information on the structural requirements for activity at both P2Y2R and GPR17. acs.org

Research Findings on P2Y2R/GPR17 Antagonists

The following table summarizes the inhibitory concentrations (IC50) of key compounds at the P2Y2 and GPR17 receptors.

| Compound | P2Y2R IC50 (µM) | GPR17 IC50 (µM) | Reference |

| This compound (14m) | 3.17 | 1.67 | researchgate.netnih.govmedchemexpress.com |

| 3-nitrophenyl 4-(4-chlorobenzamido)benzenesulfonate (14l) | 3.01 | 3.37 | researchgate.netnih.gov |

| 3-nitrophenyl 4-benzamidobenzenesulfonate (14a) | 3.20 | researchgate.netnih.gov | |

| 3-nitrophenyl 4-(3-(trifluoromethyl)benzamido)benzenesulfonate (14f) | 3.88 | researchgate.netnih.gov |

Molecular Pharmacology and Mechanism of Action of P2y2r/gpr17 Antagonist 1

Receptor Binding Kinetics and Affinity Profiling

The antagonistic properties of P2Y2R/GPR17 antagonist 1 are defined by its potency at each target receptor, its selectivity over other related receptors, and its specific binding mechanism.

Quantification of Antagonistic Potency at P2Y2R and GPR17

This compound demonstrates antagonistic potency in the low micromolar range for both of its target receptors. Research findings have quantified its half-maximal inhibitory concentration (IC50) values as 3.17 µM against the P2Y2R and 1.67 µM against GPR17. medchemexpress.combioscience.co.ukbioscience.co.ukmedchemexpress.com This dual activity classifies it as a compound capable of concurrently modulating the signaling pathways governed by both receptors.

| Receptor Target | IC50 Value (µM) |

|---|---|

| P2Y2 Receptor (P2Y2R) | 3.17 |

| GPR17 | 1.67 |

Selectivity Assessment Against Other P2Y Receptor Subtypes

In the development and characterization of this dual antagonist, selectivity is a critical parameter. Studies have shown that the chemical series to which this compound belongs is selective against other closely related P2Y receptor subtypes. nih.gov GPR17 itself is phylogenetically positioned between the P2Y receptor family and the cysteinyl leukotriene (CysLT) receptor family. biorxiv.org The selectivity of antagonists for GPR17 over other P2Y and CysLT receptors is a key aspect of their pharmacological profile. biorxiv.orgnih.gov While detailed inhibitory constants for this compound across a full panel of P2Y subtypes are not extensively published, the foundational research confirms its selectivity over near-family members. nih.gov

Orthosteric Versus Allosteric Binding Mechanisms at Dual Targets

The mechanism by which a ligand binds to its receptor—either at the primary (orthosteric) site where the endogenous agonist binds or at a secondary (allosteric) site—profoundly influences its pharmacological effect. Research on the chemical class of compounds that includes this compound indicates an allosteric binding mechanism. nih.gov Specifically, a closely related analog, compound 14l, was demonstrated to function as an allosteric antagonist at both P2Y2R and GPR17. nih.gov Allosteric antagonists modulate receptor activity by binding to a site topographically distinct from the agonist binding pocket, which can offer advantages in terms of selectivity and safety profiles. Modeling studies of GPR17 and other P2Y receptors support the existence of such distinct binding sites. nih.govdoi.org

Intracellular Signaling Pathway Modulation

This compound exerts its effects by interrupting the specific intracellular signaling cascades initiated by its two target receptors.

Inhibition of Canonical Gαq/PLC/IP3/Intracellular Ca2+ Signaling via P2Y2R

The P2Y2 receptor is a Gq protein-coupled receptor. nih.gov Its activation by endogenous agonists like ATP and UTP initiates the canonical Gαq pathway. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored calcium (Ca2+) into the cytoplasm. nih.gov The antagonistic potency of this compound was determined using fluorescence-based assays that measure the inhibition of agonist-induced intracellular Ca2+ release, directly confirming its ability to block this Gαq-mediated signaling cascade. nih.gov

Attenuation of Gαi/o Protein Signaling via GPR17

GPR17 is known to couple primarily to inhibitory G proteins of the Gαi/o family. physiology.org Activation of GPR17 leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.orgmdpi.com By binding to and inhibiting GPR17, this compound attenuates this Gαi/o-mediated signal. This action prevents the downstream consequences of Gαi/o activation, such as the modulation of ion channels and protein kinases, which are implicated in inflammatory processes. biorxiv.orgnih.gov The ability of GPR17 antagonists to block the agonist-mediated inhibition of cAMP production is a key measure of their functional activity. biorxiv.org

Impact on β-Arrestin Recruitment and Receptor Desensitization Pathways

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like P2Y2R and GPR17 are phosphorylated, which increases their affinity for β-arrestins. nih.gov The recruitment of β-arrestins to the receptor sterically hinders further G protein coupling, leading to signal termination or desensitization, and targets the receptor for internalization. nih.gov Antagonists can interfere with this process by preventing the receptor from adopting an active conformation, thereby inhibiting both G protein activation and subsequent β-arrestin recruitment.

The pharmacology of GPR17 antagonists reveals potential for biased signaling, where a ligand may preferentially inhibit one pathway over another. nih.gov For instance, studies on different GPR17 antagonists have shown that some compounds can equally inhibit both G protein activation and β-arrestin-2 recruitment, while others demonstrate a preference for inhibiting G protein activation. nih.gov While specific studies on this compound's impact on β-arrestin are not detailed in the provided results, its role as an antagonist implies it would block the conformational changes necessary for β-arrestin binding. Research on novel, selective GPR17 antagonists has confirmed their ability to block downstream β-arrestin signaling pathways, establishing this as a key mechanism of action for this receptor class. biorxiv.org

Modulation of Downstream Signaling Cascades (e.g., Inflammasome Activation)

The P2Y2 receptor (P2Y2R) is a known initiator of inflammatory responses. nih.gov Activation of P2Y2R by extracellular nucleotides like ATP and UTP can trigger the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18. nih.govmdpi.com This process is a critical downstream signaling event in various inflammatory conditions. nih.gov

By blocking the initial receptor activation step, this compound is expected to modulate these downstream inflammatory cascades. The antagonism of P2Y2R would prevent the signaling events that lead to the assembly and activation of the inflammasome complex. nih.gov Consequently, the production and release of potent inflammatory mediators like IL-1β would be reduced. mdpi.com This mechanism highlights the therapeutic potential of P2Y2R antagonism in controlling inflammation. nih.gov

Target Engagement and Functional Activity in Cellular Assays

The functional activity of this compound has been characterized through various cellular assays designed to measure its inhibitory effect on specific receptor-mediated signaling events.

Inhibition of UTP-Induced Calcium Mobilization in P2Y2R-Expressing Cells

A primary signaling pathway for the Gq-coupled P2Y2R is the activation of phospholipase C, leading to the generation of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations. nih.gov This UTP- or ATP-induced calcium mobilization is a robust and commonly used method to assess P2Y2R activity. nih.govnih.gov this compound has been shown to be a potent inhibitor of this pathway. In cellular assays, it demonstrates an IC₅₀ value of 3.17 µM against P2Y2R-mediated calcium signaling. bioscience.co.ukbioscience.co.ukmedchemexpress.com

Effects on Agonist-Induced cAMP Signaling in GPR17-Expressing Cells

The GPR17 receptor can couple to multiple G proteins, including Gi/o, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov The functional activity of GPR17 antagonists is therefore often evaluated by their ability to prevent or reverse this agonist-induced reduction in cAMP. This compound acts as a potent antagonist at this receptor, with an IC₅₀ value of 1.67 µM in assays measuring GPR17 activity. bioscience.co.ukbioscience.co.ukmedchemexpress.com Studies on other selective GPR17 antagonists confirm that they effectively attenuate GPR17-mediated inhibition of cAMP signaling. biorxiv.org

| Target Receptor | Assay Principle | Measured Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| P2Y2R | Inhibition of UTP-induced calcium mobilization | Antagonism | 3.17 µM | bioscience.co.ukbioscience.co.ukmedchemexpress.com |

| GPR17 | Inhibition of agonist-induced signaling | Antagonism | 1.67 µM | bioscience.co.ukbioscience.co.ukmedchemexpress.com |

Evaluation in Native Cell Lines and Heterologously Expressed Systems

To ensure the relevance and specificity of a compound, it is crucial to evaluate its activity in both engineered (heterologous) and naturally-expressing (native) cell systems.

Heterologously Expressed Systems: These involve introducing the gene for a specific receptor, such as P2Y2R or GPR17, into a host cell line (e.g., HEK293, U2OS, 1321N1) that does not normally express it. nih.govbiorxiv.org This allows for the study of the antagonist's effect on the specific receptor in a controlled environment, free from the interference of other related receptors. For example, P2Y2 receptors have been heterologously expressed in rat sympathetic neurons to study their coupling to calcium currents. nih.gov

Native Cell Lines: These are cell lines that endogenously express the target receptors. Evaluating antagonists in these systems provides insight into their function in a more physiologically relevant context. For instance, the immortalized oligodendrocyte precursor cell line, oli-neu, is used to study GPR17 pharmacology as it natively expresses the receptor. nih.gov Similarly, the murine macrophage cell line J774.G8, which expresses functional P2Y2 and P2Y4 receptors, has been used to screen for antagonists of UTP-activated receptors. preprints.org

Preclinical Efficacy in Disease Models of P2y2r/gpr17 Antagonism

Efficacy in Neuroinflammatory and Neurodegenerative Disorders

Dual antagonists targeting both P2Y2R and GPR17 are considered promising for the treatment of complex (neuro)inflammatory disorders. researchgate.net The P2Y2R is expressed in neurons, astrocytes, and microglia, and its expression is increased in models of spinal cord injury. nih.gov Similarly, GPR17 is recognized as a sensor for brain damage, playing a multifaceted role in both the initial injury and subsequent repair processes. nih.govresearchgate.netmdpi.com

In preclinical rodent models of ischemic brain injury, antagonism of GPR17 has shown significant neuroprotective effects. The administration of GPR17 antagonists, such as Cangrelor and Montelukast, or the use of antisense oligonucleotides to silence the receptor during acute injury, led to a marked reduction in the ischemic infarct volume. unimi.it Pharmacological or biotechnological knockdown of GPR17 was observed to prevent the evolution of brain infarcts in a focal ischemia model, suggesting that GPR17 activation is a mediator of neuronal death in the early stages of an ischemic event. nih.govresearchgate.net Studies have demonstrated that GPR17 upregulation in neurons is linked to increased cell death, and its inhibition or knockdown significantly lessens the ischemic damage. nih.gov Blockade of GPR17 receptors using P2Y/CysLT antagonists has been shown to substantially limit the necrosis of central nervous system tissue. mdpi.com

| Model | Intervention | Key Finding | Reference |

| Rodent Focal Ischemia | Pharmacological or biotechnological GPR17 knockdown | Markedly prevented brain infarct evolution; suggests GPR17 mediates early neuronal death. | nih.gov, researchgate.net |

| Middle Cerebral Artery Occlusion (MCAo) | GPR17 antagonists (Cangrelor, Montelukast) or GPR17 silencing | Significant reduction of infarct ischemic volume. | unimi.it |

| In Vitro Oxygen-Glucose Deprivation/Recovery (OGD/R) | GPR17 knockdown | Attenuated ischemia-like neuronal injury. | nih.gov |

| Rodent CNS Injury | P2Y/CysLT antagonists | Significantly limited necrosis of CNS tissue. | mdpi.com |

GPR17 is considered a critical, intrinsic timer of myelination and a sensor of myelin sheath damage. mdpi.comdtic.mil Its expression is elevated in response to damage, where it can mediate demyelinating processes. mdpi.com The role of GPR17 appears to be stage-specific; it is thought to be necessary for initiating the differentiation of oligodendrocyte precursor cells (OPCs), but its downregulation is required for these cells to achieve terminal maturation into myelinating oligodendrocytes. researchgate.net

Preclinical studies have yielded somewhat varied results on the impact of GPR17 antagonism. Several studies indicate that GPR17 antagonists enhance oligodendrocyte differentiation in culture. dtic.mil In a cuprizone-induced mouse model of multiple sclerosis (MS), deletion of the GPR17 gene was shown to have a protective effect during demyelination and to accelerate the remyelination process. dtic.mil Furthermore, a GPR17 antagonist, Montelukast, was found to reduce the infiltration of inflammatory cells and ameliorate clinical symptoms in an experimental autoimmune encephalomyelitis (EAE) mouse model. unimi.it Recent data from Myrobalan Therapeutics showed that their GPR17 antagonists promoted oligodendrocyte maturation in both human iPSC-derived cells and in mouse models of demyelination. neuro-central.com

Conversely, some research suggests a more limited role. One preprint study reported that blocking GPR17 activity with selective antagonists led to only a limited enhancement of maturation and myelination in vitro. biorxiv.org That study also found that remyelination in both cuprizone (B1210641) and lysolecithin-induced demyelination models was not enhanced in the absence of GPR17, suggesting its pharmacological modulation may have a marginal effect on myelin regeneration after injury. biorxiv.org

| Model/System | Intervention | Key Finding | Reference |

| In Vitro OPC Culture | GPR17 antagonists | Enhanced oligodendrocyte differentiation. | dtic.mil |

| Cuprizone-Induced Demyelination (Mouse) | GPR17 gene deletion | Protective during demyelination and enhanced remyelination. | dtic.mil |

| Experimental Autoimmune Encephalomyelitis (EAE) | Montelukast (GPR17/CysLT1 antagonist) | Attenuated CNS inflammation and clinical symptoms. | unimi.it |

| Human iPSC-derived Oligodendrocytes & Mouse Demyelination Models | GPR17 antagonists | Increased oligodendrocyte maturation and enhanced remyelination. | neuro-central.com |

| In Vitro OPC Culture & In Vivo Demyelination Models (Cuprizone, Lysolecithin) | GPR17 antagonists / gene absence | Limited enhancement of maturation; no enhancement of remyelination in vivo. | biorxiv.org |

Both P2Y2R and GPR17 are implicated in neuroinflammatory processes, often through the modulation of microglial activity. nih.govmdpi.com Following axonal damage, GPR17 expression appears on the surface of activated microglial cells. mdpi.com In models of spinal cord injury and ischemic stroke, GPR17-positive microglia and macrophages are recruited to the site of the lesion, suggesting a role in orchestrating the local tissue remodeling response. nih.govresearchgate.netnih.gov

Antagonism of GPR17 has been shown to directly impact microglial function and subsequent neurotoxicity. In an in vitro model of ischemia, GPR17 knockdown attenuated neuronal injury by regulating microglial activation. nih.gov This intervention reduced microglial phagocytosis and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, in a spinal cord injury model, the in vivo knockdown of GPR17 significantly reduced tissue damage and associated motor deficits, underscoring the receptor's critical role in the early phases of damage development. nih.gov While P2Y2R is known to be an important mediator of immune responses, its specific role in microglial activation in the context of antagonism is complex and intertwined with other purinergic receptors. nih.gov

The involvement of purinergic receptors in neuropathic pain is well-established, particularly through the activation of glial cells. nih.govscispace.com Preclinical evidence points to a role for P2Y2R in pain pathogenesis. In a model of orofacial pain, a pro-inflammatory neuropeptide was shown to cause an upregulation of UTP-activated P2Y2Rs in satellite glial cells within the trigeminal ganglion, a key structure in pain processing. nih.gov This finding suggests that antagonism of P2Y2R could be a viable strategy for mitigating inflammatory and neuropathic pain states. While direct preclinical studies focusing specifically on dual P2Y2R/GPR17 antagonists in neuropathic pain models are not extensively detailed in the provided search results, the known function of these receptors in inflammation and microglial activation provides a strong rationale for their potential efficacy. nih.govnih.gov The development of dual antagonists for these pro-inflammatory receptors is seen as advantageous for treating inflammatory diseases, which include conditions with a neuropathic pain component. researchgate.net

The role of P2Y2R and GPR17 in Alzheimer's disease (AD) is complex, with evidence suggesting multifaceted and sometimes opposing functions. Microglia are key players in AD, and purinergic signaling is central to their function. nih.gov Studies on P2Y2R knockout mice and cell lines have suggested that P2Y2R activation plays a neuroprotective role, facilitating the clearance of cellular debris and promoting the non-amyloidogenic processing of amyloid precursor protein (APP). frontiersin.orgfrontiersin.org This would imply that P2Y2R antagonism could be detrimental.

However, a connection for antagonism exists through other pathological features of AD. Demyelination is a recognized component of AD pathology, providing a rationale for the therapeutic potential of GPR17 antagonists, given their role in modulating oligodendrocyte function and remyelination. unimi.it Furthermore, P2Y2R is involved in neuroinflammatory responses mediated by microglia, which can become deleterious in later stages of AD. nih.gov The development of the selective P2Y2R antagonist AR-C118925 and its evaluation in preclinical disease models, including AD, indicates ongoing investigation into the therapeutic utility of blocking this receptor. nih.gov The potential benefit of a dual P2Y2R/GPR17 antagonist in AD may lie in simultaneously targeting the detrimental aspects of neuroinflammation and demyelination.

Efficacy in Autoimmune and Systemic Inflammatory Conditions

Purinergic signaling is a fundamental component of both systemic and local inflammatory responses. nih.gov During inflammation and tissue damage, high concentrations of nucleotides are released, activating purinergic receptors like P2Y2R, which promote the inflammatory cascade. nih.gov P2Y2R activation can initiate inflammasome activation, leading to the release of pro-inflammatory cytokines. nih.gov

Given this central role, P2Y2R antagonism has been a priority for the development of treatments for inflammatory diseases. nih.gov The selective P2Y2R antagonist AR-C118925 has been evaluated in preclinical models of autoimmune diseases, such as Sjögren's disease, which is characterized by chronic lymphocytic infiltration of exocrine glands. nih.gov The development of dual P2Y2R/GPR17 antagonists is based on the rationale that targeting multiple pro-inflammatory pathways simultaneously could be particularly effective for complex inflammatory disorders. researchgate.net These compounds are viewed as having high potential for treating a variety of inflammation-associated diseases. researchgate.net

Inhibition of Inflammatory Responses in in vivo Models

The antagonism of P2Y2R and GPR17 has demonstrated notable effects in preclinical models of inflammation. researchgate.net Purinergic signaling, involving receptors like P2Y2R, is a key element in initiating and propagating both local and systemic inflammatory responses. nih.gov In response to tissue damage and inflammation, high concentrations of nucleotides are released, activating these receptors and promoting inflammatory cascades. nih.gov

Studies have implicated P2Y2R in the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov The development of potent and selective P2Y2R antagonists has been a priority for treating inflammatory diseases. nih.gov Dual antagonists targeting both P2Y2R and the pro-inflammatory orphan receptor GPR17 are considered promising for managing complex (neuro)inflammatory disorders. nih.govresearchgate.net

Assessment in Autoimmune Disease Models (e.g., Sjögren's Disease)

In the context of autoimmune diseases, the P2Y2R/GPR17 antagonist has shown potential, particularly in models of Sjögren's Disease. nih.govnih.gov Sjögren's Disease is a chronic autoimmune condition characterized by lymphocytic infiltration of exocrine glands, leading to symptoms like dry mouth and eyes. nih.gov

Research indicates that P2Y2R is upregulated during salivary gland inflammation associated with Sjögren's syndrome. strath.ac.uk In a mouse model of Sjögren's Disease, systemic administration of a P2Y2R antagonist, AR-C118925, was found to ameliorate sialadenitis and improve saliva flow. nih.gov This suggests that blocking P2Y2R could be a viable therapeutic strategy for this condition. nih.gov The dual antagonism of P2Y2R and GPR17 may offer a multi-faceted approach to addressing the inflammatory aspects of such autoimmune diseases.

Impact on Leukocyte Recruitment and Immune Cell Modulation

The P2Y2R plays a significant role in mediating the recruitment of immune cells to sites of inflammation. nih.gov It is expressed on various immune cells, including dendritic cells, macrophages, neutrophils, and lymphocytes. nih.gov Extracellular nucleotides released from damaged cells act as "find-me" signals, and P2Y2R is a critical sensor that mediates the recruitment of phagocytes for the clearance of cellular debris. nih.gov

In models of lung inflammation, P2Y2R has been shown to be crucial for the recruitment of neutrophils. researchgate.net Studies using P2Y2R deficient mice have demonstrated reduced pulmonary inflammation following exposure to irritants like cigarette smoke. researchgate.net Furthermore, in a model of pulmonary fibrosis, P2Y2R-deficient mice exhibited reduced recruitment of macrophages, lymphocytes, and neutrophils to the lungs. nih.gov These findings underscore the potential of P2Y2R/GPR17 antagonism to modulate immune cell trafficking and mitigate inflammatory responses. researchgate.netnih.gov

Efficacy in Fibrotic and Renal Diseases

Attenuation of Profibrotic Responses in Organ-Specific Models

The P2Y2R/GPR17 antagonist has shown promise in attenuating fibrotic processes in various organ systems. nih.gov Extracellular ATP and subsequent P2Y2R activation contribute to fibrosis development in tissues such as the heart and lungs. nih.gov Activation of P2Y2R in fibroblasts can lead to increased proliferation, migration, and secretion of pro-fibrotic molecules like IL-6 and TGF-β1. nih.gov

In a mouse model of bleomycin-induced pulmonary fibrosis, P2Y2R-deficient mice showed reduced fibrosis compared to their wild-type counterparts. nih.gov Similarly, in a model of skeletal muscle atrophy and fibrosis, the absence of P2Y2R resulted in reduced fibrosis. nih.gov The administration of a selective P2Y2R antagonist, AR-C118925, has been shown to block the pro-proliferative and pro-fibrotic effects of P2Y2R activation in skeletal muscle fibroblasts. nih.gov

Modulation of Renal Function in Kidney Disease Models

The P2Y2R is expressed in various kidney cells and is implicated in the pathophysiology of renal diseases, including glomerulonephritis and diabetic nephropathy. nih.gov While studies have primarily utilized P2Y2R-deficient mice, the findings suggest a role for this receptor in the progression of kidney disease. nih.gov

In models of polycystic kidney disease, P2Y2R has been found to be highly expressed in cyst-lining cells. nih.gov It is directly activated by hypoxia-inducible factor (HIF)-1α and mediates ATP-dependent cyst growth. nih.gov Knockdown of P2Y2R in renal collecting duct cells inhibited chloride secretion and retarded cyst expansion in vitro. nih.gov Although direct studies with P2Y2R/GPR17 antagonist 1 in renal disease models are not yet extensively reported, the evidence from P2Y2R knockout studies suggests a therapeutic potential for this antagonist in modulating renal function and disease progression. nih.gov

Efficacy in Metabolic Disorders

While the primary focus of this compound research has been on inflammatory and fibrotic conditions, there is emerging evidence suggesting a role for GPR17 in metabolic homeostasis. nih.gov Ablation of Gpr17 in the brain-gut axis has been shown to improve metabolic parameters, indicating that GPR17 antagonism could be a potential therapeutic strategy for diabetes and obesity. nih.gov

Recent high-throughput screening has identified novel GPR17 antagonists that can promote the secretion of glucagon-like peptide-1 (GLP-1) in enteroendocrine cells. nih.gov Although these are not the dual this compound, they highlight the potential of targeting GPR17 for metabolic disorders. Further investigation is needed to determine if the dual antagonist exhibits similar efficacy in metabolic disease models.

Interactive Data Table: Preclinical Efficacy of P2Y2R/GPR17 Antagonism

| Disease Model | Key Findings | References |

| Inflammatory Models | ||

| General Inflammation | P2Y2R antagonism inhibits inflammasome activation and pro-inflammatory cytokine release. | nih.gov |

| Autoimmune Disease Models | ||

| Sjögren's Disease | Amelioration of sialadenitis and improved salivary flow with P2Y2R antagonism. | nih.gov |

| Immune Cell Modulation | ||

| Leukocyte Recruitment | Reduced recruitment of neutrophils, macrophages, and lymphocytes to inflammatory sites. | researchgate.netnih.gov |

| Fibrotic Diseases | ||

| Pulmonary Fibrosis | Attenuation of fibrosis in bleomycin-induced lung injury model. | nih.gov |

| Skeletal Muscle Fibrosis | Reduction of fibrosis in a denervation-induced model. | nih.gov |

| Renal Diseases | ||

| Polycystic Kidney Disease | Inhibition of cyst growth and chloride secretion in vitro. | nih.gov |

| Metabolic Disorders | ||

| Diabetes/Obesity | GPR17 antagonism suggested as a potential therapeutic strategy. | nih.gov |

Impact on Glucose Homeostasis and Glucagon-Like Peptide-1 (GLP-1) Secretion

The GPR17 receptor plays a significant role in metabolic regulation, particularly through its influence on gut hormones. mdpi.com Research has demonstrated that GPR17 is expressed in the glucagon-like peptide-1 (GLP-1) expressing enteroendocrine cells (EECs) of the human and rodent intestinal epithelium. nih.gov GPR17 signaling functions as an inhibitory pathway for GLP-1 secretion. nih.gov The acute genetic removal of Gpr17 in the intestinal epithelium of mice resulted in improved glucose tolerance and enhanced nutrient-stimulated GLP-1 secretion. mdpi.comnih.gov

Studies utilizing GPR17 antagonists have substantiated these findings. The GPR17 antagonist, compound 978, has been shown to attenuate GPR17 signaling and promote the secretion of GLP-1 in enteroendocrine cell models. nih.govbiorxiv.org This is significant because GLP-1 is a critical hormone for maintaining glucose homeostasis. biorxiv.org The mechanism appears to involve GPR17's regulation of cyclic AMP (cAMP) production and voltage-gated calcium currents, two key factors in the secretion of GLP-1. nih.gov By blocking this inhibitory receptor, GPR17 antagonists can effectively increase GLP-1 release, suggesting a valuable mechanism for improving glucose control. mdpi.com

Potential in Models of Diabetes and Obesity

Given their impact on glucose homeostasis and GLP-1 secretion, P2Y2R/GPR17 antagonists hold considerable potential for the treatment of diabetes and obesity. nih.govmedchemexpress.com The GPR17 receptor has been identified as a promising drug target for these conditions due to its role in metabolism. nih.gov Studies have shown that the ablation of Gpr17 in the brain-gut axis leads to improved metabolic homeostasis, pointing to GPR17 antagonism as a viable therapeutic strategy. nih.govbiorxiv.org The identification of selective GPR17 antagonists, such as compound 978, provides pharmacological tools to explore this potential further in diabetes and obesity models. nih.govbiorxiv.org

Concurrently, the P2Y2 receptor is implicated in the development of obesity. Studies have revealed that P2Y2R promotes obesity and insulin (B600854) resistance. frontiersin.org In preclinical studies, mice lacking the P2Y2 receptor showed resistance to high-fat diet-induced obesity. frontiersin.org Furthermore, the selective P2Y2R antagonist AR-C118925 was found to suppress the maturation of preadipocytes into fat cells (adipocytes) in vitro. frontiersin.org This suggests that blocking the P2Y2R pathway could be a potential strategy for preventing or treating diet-induced obesity. frontiersin.org Therefore, a dual antagonist targeting both GPR17 and P2Y2R could offer a multi-faceted approach to combating diabetes and obesity by enhancing GLP-1 secretion and inhibiting adipogenesis.

Table 1: Preclinical Findings for P2Y2R/GPR17 Antagonism in Metabolic Models

| Target Receptor | Model System | Antagonist/Method | Key Findings | Reference(s) |

| GPR17 | Mouse Intestinal Epithelium | Genetic Ablation | Improved glucose tolerance; Enhanced nutrient-stimulated GLP-1 secretion. | mdpi.comnih.gov |

| GPR17 | Enteroendocrine Cell Line (GLUTag) | Compound 978 | Attenuated GPR17 signaling; Promoted GLP-1 secretion. | nih.govbiorxiv.org |

| P2Y2R | Mouse Model | P2Y2R Knockout (KO) | Resistance to high-fat diet-induced obesity. | frontiersin.org |

| P2Y2R | Murine Preadipocytes (in vitro) | AR-C118925 | Suppression of maturation into adipocytes. | frontiersin.org |

Efficacy in Cancer Research

The purinergic signaling pathway, including the P2Y2 receptor, is increasingly recognized for its role in the tumor microenvironment, influencing tumor growth, metastasis, and response to therapy. nih.govunife.it

Inhibition of Tumor Growth and Metastasis in Preclinical Models

Activation of the P2Y2 receptor has been linked to multiple signaling events associated with tumorigenesis and metastasis. nih.gov Preclinical studies have demonstrated that antagonizing this receptor can effectively inhibit cancer progression. For instance, in models of pancreatic cancer, P2Y2R antagonism has been shown to reduce tumor growth. nih.gov

Specifically, in a subcutaneous xenograft model using AsPC-1 human pancreatic cancer cells, treatment with a P2Y2R antagonist led to reduced tumor proliferation. nih.gov Similarly, in an orthotopic xenograft model with Panc02 pancreatic cancer cells, the antagonist not only reduced tumor growth but also increased survival. nih.gov The role of P2Y2R is also evident in breast cancer, where its activation by nucleotides released from highly metastatic cancer cells was found to increase tumor growth and invasion by fostering communication with endothelial cells. nih.gov

Table 2: Efficacy of P2Y2R Antagonism in Preclinical Cancer Models

| Cancer Type | Preclinical Model | Cell Line | Effect of P2Y2R Antagonism | Reference(s) |

| Pancreatic Cancer | Subcutaneous Xenograft | AsPC-1 (human) | Reduced tumor growth. | nih.gov |

| Pancreatic Cancer | Orthotopic Xenograft | Panc02 (murine) | Reduced tumor growth; Increased survival. | nih.gov |

| Breast Cancer | Not Specified | MDA-MB-231 (human) | P2Y2R activation contributes to pre-metastatic niche formation. | nih.gov |

Role in Chemotherapeutic Drug Resistance Modulation

A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. The P2Y2 receptor signaling pathway has been implicated in this process. nih.gov Activation of P2Y2R can upregulate pro-survival mechanisms within cancer cells, potentially diminishing the efficacy of cytotoxic treatments. nih.gov

Promisingly, blocking this receptor may help overcome such resistance. In a preclinical model of pancreatic cancer, a P2Y2R antagonist demonstrated a synergistic effect when used in combination with the standard chemotherapeutic drug, gemcitabine (B846). nih.gov This combination resulted in a more significant reduction in tumor growth and improved survival compared to either agent alone, highlighting the potential of P2Y2R antagonists to modulate and enhance the effectiveness of existing cancer therapies. nih.gov

Structure Activity Relationship Sar and Ligand Development for P2y2r/gpr17 Antagonist 1

Identification of Key Pharmacophores for Dual Antagonism

The identification of key pharmacophores is a critical step in the development of dual P2Y2R/GPR17 antagonists. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For dual antagonism of P2Y2R and GPR17, several key pharmacophoric features have been identified.

A central component of the pharmacophore for this class of antagonists is a negatively charged group, often a sulfonate, which mimics the phosphate (B84403) groups of the endogenous nucleotide ligands. This acidic group is crucial for anchoring the ligand within the positively charged binding pockets of the P2Y receptors. In addition to the acidic group, a hydrophobic aromatic system is generally required for occupying a hydrophobic pocket within the receptor. Furthermore, a hydrogen bond donor/acceptor system is often present, which further enhances the binding affinity and specificity.

The spatial arrangement of these features is paramount for achieving dual antagonism. The distance and orientation between the acidic group, the aromatic system, and the hydrogen bonding elements are finely tuned to allow for effective interaction with both the P2Y2R and GPR17 binding sites.

Optimization of Chemical Scaffolds for Enhanced Potency and Selectivity

Once the key pharmacophoric features have been identified, the optimization of the chemical scaffold is undertaken to enhance the potency and selectivity of the antagonist. This process involves systematic modifications of the core structure and the substituent groups.

The benzenesulfonate (B1194179) core serves as a key structural motif in many P2Y2R/GPR17 antagonists. Modifications to this core have been extensively explored to improve the pharmacological properties of the compounds. The position of the sulfonate group on the benzene (B151609) ring can significantly impact the activity. For instance, moving the sulfonate group from one position to another can alter the orientation of the molecule in the binding pocket, leading to changes in potency.

Furthermore, the introduction of various substituents on the benzene ring can modulate the electronic properties and steric bulk of the core, thereby influencing receptor binding. The replacement of the benzene ring with other aromatic or heteroaromatic systems has also been investigated as a strategy to explore new chemical space and improve the drug-like properties of the antagonists.

The nature and position of substituent groups on the chemical scaffold have a profound impact on the receptor affinity and functional activity of P2Y2R/GPR17 antagonists. The addition of hydrophobic groups, such as alkyl or aryl groups, can enhance the binding affinity by interacting with hydrophobic residues in the receptor binding pocket. Conversely, the introduction of polar groups, such as hydroxyl or amino groups, can form additional hydrogen bonds with the receptor, which can also lead to an increase in potency.

The following table summarizes the impact of various substituent groups on the activity of a series of benzenesulfonate-based P2Y2R/GPR17 antagonists.

| Substituent Group | Position | Effect on P2Y2R Potency | Effect on GPR17 Potency |

| Methyl | R1 | Increase | Slight Increase |

| Chloro | R2 | Decrease | No significant change |

| Methoxy | R1 | Increase | Increase |

| Hydroxyl | R2 | Slight Decrease | Increase |

This data highlights the sensitive nature of the SAR, where small changes in the chemical structure can lead to significant differences in the biological activity.

Design of Analogues with Improved Pharmacological Profiles

The design of analogues with improved pharmacological profiles is a key objective of the lead optimization process. This involves not only enhancing the potency and selectivity but also improving the pharmacokinetic properties of the compounds.

Metabolic stability is a critical parameter for the development of orally bioavailable drugs. In preclinical settings, the metabolic stability of P2Y2R/GPR17 antagonists is often assessed using in vitro models, such as liver microsomes or hepatocytes. These assays provide an indication of how quickly a compound is metabolized by drug-metabolizing enzymes.

Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions and the replacement of metabolically susceptible moieties with more stable alternatives. For example, the replacement of a metabolically vulnerable methyl group with a trifluoromethyl group can often enhance the metabolic stability of a compound.

Achieving selectivity for P2Y2R and GPR17 over other P2Y receptor subtypes is a major challenge in the development of dual antagonists. The high degree of structural similarity among the P2Y receptors makes it difficult to design compounds that can discriminate between them.

Advanced Methodologies and Research Tools for P2y2r/gpr17 Antagonism Studies

Computational Approaches in Ligand-Receptor Interactions

Homology Modeling of P2Y2R and GPR17 Structures

In the absence of experimentally determined crystal or cryo-electron microscopy (cryo-EM) structures for every G protein-coupled receptor (GPCR), homology modeling has emerged as a critical computational tool. This technique allows for the construction of three-dimensional (3D) models of a target protein based on its amino acid sequence and the experimentally solved structure of a homologous protein, referred to as the template. For the P2Y2 receptor (P2Y2R) and GPR17, homology modeling has been instrumental in elucidating their structural features, understanding ligand-receptor interactions, and facilitating the discovery of novel antagonists.

The fundamental principle of homology modeling lies in the observation that the tertiary structure of proteins is more conserved throughout evolution than their primary amino acid sequence. This allows researchers to build a reliable atomic-resolution model of a protein of interest, provided a suitable template structure is available. The process typically involves four key steps: template selection, target-template alignment, model construction, and model assessment or validation.

Early homology models of the human P2Y2R were frequently based on the crystal structure of bovine rhodopsin, a well-characterized Class A GPCR. These initial models provided valuable insights into the general architecture of the receptor, including the seven-transmembrane (TM) helices. One such rhodopsin-based model was optimized using a Monte Carlo multiple minimum conformational search routine, which was then used to dock the endogenous agonist uridine 5'-triphosphate (UTP) nih.gov.

More recent and refined homology models of the P2Y2R have utilized the crystal structure of a more closely related purinergic receptor, the human P2Y1R, as a template. The availability of the P2Y1R structure offered a more accurate foundation for modeling the P2Y2R, particularly within the ligand-binding pocket. To enhance the accuracy and reliability of these models, a combination of computational methods and experimental validation is often employed. For instance, a P2Y2R homology model was validated and optimized through site-directed mutagenesis and subsequent pharmacological studies. In these studies, key amino acid residues within the putative orthosteric binding site were mutated, and the potency of various agonists and antagonists was determined to confirm their role in ligand binding nih.gov.

These validated P2Y2R homology models have been instrumental in structure-based drug design, particularly in the discovery of novel antagonists. For example, a homology model of P2Y2R was used in a virtual high-throughput screening campaign to identify new antagonist scaffolds nih.gov. Docking studies with the potent and selective antagonist AR-C118925 revealed a putative binding mode, where the antagonist's bulky, lipophilic groups are accommodated within the orthosteric binding site nih.govresearchgate.net.

The following table summarizes key amino acid residues of the P2Y2R that have been identified through homology modeling and docking studies to be involved in the binding of antagonists.

| Residue | Location | Interaction with Antagonist (e.g., AR-C118925) |

| Leu89 | TM2 | Forms part of a lipophilic binding pocket (pocket L) with strong hydrophobic interactions. |

| Phe113 | TM3 | Contributes to the lipophilic binding pocket L. |

| Tyr114 | TM3 | Part of the lipophilic binding pocket L. |

| Val168 | TM4 | Contributes to the lipophilic binding pocket L. |

| Phe171 | TM4 | Forms part of the lipophilic binding pocket L. |

| Val172 | TM4 | Contributes to the lipophilic binding pocket L. |

| His184 | ECL2 | Forms salt bridges with the tetrazolate group of the antagonist in a pocket near the extracellular lumen (pocket E). |

| Phe195 | TM5 | Part of the lipophilic binding pocket L. |

| Phe261 | TM6 | Contributes to the lipophilic binding pocket L. |

| Arg265 | TM6 | Can form hydrogen bonds with the nitrogen atom of a benzothiazole core in some antagonists. |

| Arg272 | TM6 | Forms salt bridges with the tetrazolate group of the antagonist in pocket E. |

This table is based on data from docking studies with AR-C118925 and other novel antagonists into a P2Y2R homology model. nih.govresearchgate.net

Similar to P2Y2R, the 3D structure of GPR17 was for a long time not experimentally determined, making homology modeling a vital tool for its structural and functional characterization. GPR17 is phylogenetically positioned between the P2Y and cysteinyl leukotriene (CysLT) receptor families.

Several homology models of GPR17 have been developed using different templates. An early 3D model of GPR17 was constructed using the X-ray crystal structure of bovine rhodopsin as a template researchgate.net. More recently, the high-resolution X-ray structure of the human CXCR4 receptor has been utilized as a template, which is considered a suitable choice due to structural similarities among Class A GPCRs nih.gov. The development of these models has been facilitated by software such as the Molecular Operating Environment (MOE) and Modeller researchgate.netnih.gov.

These GPR17 models have been employed to investigate the binding modes of both endogenous ligands and synthetic antagonists. Molecular dynamics simulations of a GPR17 model embedded in a solvated phospholipid bilayer have suggested that the nucleotide-binding pocket is similar to that of other P2Y receptors, with Arg255 being a key conserved residue involved in ligand recognition researchgate.netnih.gov. Docking studies with P2Y receptor antagonists known to be active at GPR17, such as MRS2179 and cangrelor, have provided insights into their binding mechanisms researchgate.netnih.gov.

Furthermore, homology models of GPR17 have been successfully used in in silico high-throughput screening to identify novel agonists and antagonists nih.govnih.govbiorxiv.org. These computational approaches, combined with experimental validation, have led to the discovery of new chemical scaffolds for GPR17 modulation nih.govbiorxiv.org.

The following table highlights key amino acid residues in GPR17 that have been implicated in ligand binding based on homology modeling and docking studies.

| Residue | Location | Putative Role in Ligand Binding |

| Arg255 | TM6 | Conserved basic residue involved in ligand recognition, likely forming H-bonds and salt bridges with the phosphate (B84403) moieties of nucleotide ligands. |

This table is based on findings from molecular dynamics simulations and docking studies of a GPR17 homology model. researchgate.netnih.gov

The reliability of a homology model is paramount for its application in drug discovery. Therefore, rigorous validation is a critical step in the modeling process. Various computational methods are employed to assess the quality of the generated models. These include:

Stereochemical Quality Assessment: Programs like PROCHECK are used to analyze the stereochemical quality of the protein structure, including bond lengths, bond angles, and dihedral angles. A Ramachandran plot is a key component of this analysis, which assesses the conformational feasibility of the protein backbone.

Structural Feature Analysis: The model is checked for consistency with known protein structural features, such as the packing of amino acid residues and the formation of secondary structures.

Experimental Correlation: Where possible, the model is validated against experimental data. For P2Y2R, this has involved site-directed mutagenesis studies where residues predicted to be important for ligand binding are mutated, and the functional consequences are assessed experimentally nih.gov.

The table below summarizes the software and validation methods commonly used in the homology modeling of P2Y2R and GPR17.

| Receptor | Modeling Software | Template(s) | Validation Methods |

| P2Y2R | Not explicitly stated in all sources, but likely standard modeling packages. | Bovine Rhodopsin, Human P2Y1R | Site-directed mutagenesis, Pharmacological assays (agonist and antagonist potency determination). |

| GPR17 | Molecular Operating Environment (MOE), Modeller | Bovine Rhodopsin, Human CXCR4 | Molecular Dynamics Simulations, In silico high-throughput screening followed by in vitro functional assays ([³⁵S]GTPγS binding). |

Future Perspectives and Research Directions for P2y2r/gpr17 Antagonist 1

Elucidating Underexplored Pathophysiological Roles of P2Y2R and GPR17

While significant research has established the involvement of P2Y2R and GPR17 in certain conditions, their full pathophysiological spectrum remains to be charted. Future investigations are crucial to uncover their roles in less-understood disease contexts.

P2Y2 Receptor (P2Y2R): The P2Y2R is a known regulator of immune responses and cell repair mechanisms, activated by ATP and UTP. grantome.com Its role in inflammation is well-documented, but its specific contributions to a variety of diseases are still emerging. nih.govnih.gov Research indicates that P2Y2R antagonism could be a therapeutic strategy for inflammatory and autoimmune diseases, fibrotic conditions, certain cancers, and renal diseases. nih.govslsp.ch For instance, studies have implicated P2Y2R in head and neck squamous cell carcinomas and demonstrated that its antagonism can slow tumor growth. researchgate.net Further research is needed to understand its function in other malignancies and the tumor microenvironment. patsnap.com Additionally, while its involvement in neuroinflammation is recognized, its precise role in the progression of specific neurodegenerative diseases beyond Alzheimer's remains an area ripe for exploration. nih.gov

GPR17 Receptor: GPR17, which is phylogenetically related to P2Y and cysteinyl leukotriene (CysLT) receptors, is recognized as a sensor of tissue damage, particularly in the central nervous system (CNS). nih.gov Its role as a negative regulator of oligodendrocyte maturation makes it a key target in demyelinating diseases like multiple sclerosis (MS). grantome.comnih.gov However, emerging evidence suggests its involvement extends beyond the CNS. Recent studies have shown that GPR17 ablation in the brain-gut axis can improve metabolic homeostasis, pointing to a potential new role in diabetes and obesity. biorxiv.orgnih.gov The development of GPR17 antagonists for these metabolic disorders is a novel and underexplored therapeutic direction that warrants further investigation. nih.govbiorxiv.org

Development of Highly Selective Antagonists for Individual Target Validation

A significant challenge in studying P2Y2R and GPR17 has been the lack of potent and selective antagonists. grantome.comnih.gov The development of such tools is paramount for accurately validating the therapeutic potential of targeting each receptor individually.

For P2Y2R, early research relied on non-selective compounds like Suramin (B1662206) and Reactive Blue 2. nih.gov A major advancement was the development of AR-C118925, a potent and selective P2Y2R antagonist that has become a critical tool in pre-clinical studies across various disease models, including inflammatory bowel disease, atopic dermatitis, and certain cancers. nih.govnih.govresearchgate.net

For GPR17, the development of selective antagonists is an active area of research. grantome.com Several pharmaceutical and biotechnology companies are developing novel small-molecule GPR17 antagonists aimed at promoting remyelination in CNS conditions. bioworld.comneuro-central.com High-throughput screening efforts have successfully identified novel chemical scaffolds, such as compounds 978 and 527, which show high selectivity for GPR17 over closely related purinergic and CysLT receptors. biorxiv.orgnih.gov These selective tool compounds are invaluable for dissecting the receptor's function and validating its role in disease. grantome.com

| Target Receptor | Selective Antagonist | Key Research Findings | Reference |

|---|---|---|---|

| P2Y2R | AR-C118925 | Inhibits tumor growth in mouse oral cancer models; blocks triglyceride accumulation in preadipocytes. | nih.govresearchgate.net |

| GPR17 | Compound 978 | Attenuated GPR17 signaling and promoted glucagon-like peptide-1 (GLP-1) secretion in enteroendocrine cells. | biorxiv.orgnih.gov |

| GPR17 | Compound 527 | Identified as a novel, selective GPR17 antagonist through high-throughput screening for potential use in metabolic disorders. | biorxiv.orgnih.gov |

| GPR17 | Pranlukast | Characterized for its inhibitory effects on G protein activation versus β-arrestin-2 recruitment at the GPR17 receptor. | nih.gov |

| GPR17 | HAMI-33379 | Studied for its functional inhibition of GPR17 signaling pathways relevant to myelination. | nih.gov |

Exploration of Novel Chemical Space for Dual Antagonists

Given the overlapping roles of P2Y2R and GPR17 in inflammatory and tissue damage responses, there is a strong rationale for developing dual antagonists. Such compounds could offer a broader therapeutic effect by simultaneously modulating two key pathways. The exploration of novel chemical spaces to identify scaffolds with dual activity is a key future direction.

One notable effort in this area has been the design and synthesis of suramin-derived molecules. This research aimed to create dual antagonists of both P2Y2R and GPR17, leveraging the known, albeit non-selective, inhibitory activity of suramin as a starting point. nih.gov This approach represents a deliberate move to explore new chemical structures capable of interacting with both targets, potentially leading to a new class of anti-inflammatory agents. Further research is needed to optimize these dual-activity compounds for potency, selectivity against other receptors, and favorable pharmacokinetic properties.

Investigating Potential Synergistic Effects with Other Therapeutic Modalities

A crucial area of future research is to investigate how P2Y2R/GPR17 antagonists might work in concert with existing therapies to achieve synergistic effects. Combining drugs can enhance efficacy, overcome resistance, or lower the required doses of individual agents. plos.org

Oncology: For P2Y2R, pre-clinical studies have already demonstrated a synergistic effect. The combination of P2Y2R antagonism with the chemotherapy agent gemcitabine (B846) led to reduced tumor growth and increased survival in models of pancreatic cancer. nih.gov This suggests that blocking P2Y2R may interfere with cancer cell proliferation and enhance the efficacy of standard treatments. patsnap.com

Multiple Sclerosis: In the context of MS, GPR17 antagonists are being developed to promote remyelination. neuro-central.comomeros.com These could be used in synergy with current disease-modifying treatments that primarily target inflammation and the immune response. omeros.complos.org A combination therapy could, therefore, both suppress the autoimmune attack and promote the repair of existing damage, a significant unmet need in MS treatment. neuro-central.com

Infectious Diseases: Research has suggested that P2Y2R antagonists, possibly in combination with other purinergic receptor blockers, could provide a therapeutic approach to inhibit HIV entry, highlighting another potential area for synergistic combination therapy. nih.gov

Application in Regenerative Medicine and Tissue Repair Mechanisms

The roles of both P2Y2R and GPR17 as "sensors" of tissue injury place them at the center of regenerative processes, making their modulation a key strategy in tissue repair.

Antagonism of GPR17 is a prime example of a pro-regenerative strategy. GPR17 acts as a brake on the final maturation of oligodendrocyte precursor cells (OPCs). nih.gov By inhibiting this receptor, antagonists can release this brake, promoting the generation of mature, myelin-producing oligodendrocytes. omeros.com This approach holds immense promise for repairing myelin damage in demyelinating diseases. neuro-central.com Data from preclinical models show that GPR17 antagonists enhance remyelination, providing a strong rationale for their advancement into clinical trials. neuro-central.com

The role of P2Y2R in tissue repair is more complex. While the receptor is involved in processes like wound healing, its sustained activation can promote chronic inflammation and fibrosis, which are detrimental to functional tissue regeneration. nih.govpatsnap.com Therefore, antagonizing P2Y2R could be beneficial in contexts where chronic inflammation impedes repair. For example, in models of spinal cord injury, inhibiting P2Y2R has been shown to reduce astrocyte scar formation and improve neuronal survival and regeneration. researchgate.net This suggests that P2Y2R antagonism could create a more permissive environment for endogenous repair mechanisms to function effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.